molecular formula C16H24N4O4 B2444339 Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate CAS No. 1226451-16-6

Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate

Cat. No. B2444339
CAS RN: 1226451-16-6
M. Wt: 336.392
InChI Key: BHTWXCCFYULRSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as MPUP, has been a focus of recent research. Methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives like MPUP are diverse. One notable reaction is the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, which leads to protected piperazines .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some research focuses on the synthesis of novel compounds with potential antimicrobial activities. For instance, novel triazole derivatives incorporating various substituents have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Research has also led to the synthesis of novel compounds derived from visnaginone and khellinone, evaluated as anti-inflammatory and analgesic agents. These compounds have demonstrated significant cyclooxygenase inhibition, analgesic activity, and anti-inflammatory activity, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).

Targeting Bacterial Persisters

Innovative approaches have targeted bacterial persisters, a major challenge in antibiotic resistance. One study identified a chemical compound, C10, capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, representing a significant step forward in addressing antibiotic resistance (Kim et al., 2011).

Synthesis Methodologies

Advancements in synthesis methodologies have been documented, such as the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research explores efficient methods for creating carboxamide derivatives, contributing to the broader field of organic synthesis (Takács et al., 2014).

Exploration of New Chemical Entities

The exploration of new chemical entities with potential biological activities continues to be a vital area of research. For example, new urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, showcasing the continual search for new therapeutic agents (Reddy et al., 2013).

properties

IUPAC Name

methyl 4-[2-[(3-methoxyphenyl)carbamoylamino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-23-14-5-3-4-13(12-14)18-15(21)17-6-7-19-8-10-20(11-9-19)16(22)24-2/h3-5,12H,6-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTWXCCFYULRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate

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